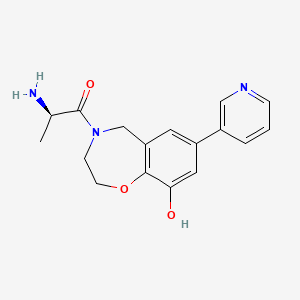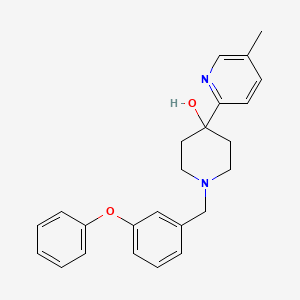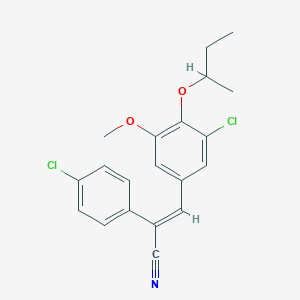![molecular formula C20H21N3O B5305253 {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the development of inflammation.
Biochemical and Physiological Effects:
{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have biochemical and physiological effects in animal models. It has been found to reduce the levels of certain inflammatory markers in the blood and tissues of animals. It has also been found to reduce the size and number of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide is its potential for use in cancer treatment and anti-inflammatory therapy. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide. One direction is to study its potential for use in combination with other anticancer drugs or anti-inflammatory agents. Another direction is to determine its safety and efficacy in humans through clinical trials. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for its use in cancer and anti-inflammatory therapy.
Méthodes De Synthèse
The synthesis of {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide involves the reaction between 1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole and formylpropylamine. This reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
Applications De Recherche Scientifique
{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-16-21-14-6-13-20-22-18-11-4-5-12-19(18)23(20)15-7-10-17-8-2-1-3-9-17/h1-5,7-12,16H,6,13-15H2,(H,21,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGQBLURVEFIJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305175.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305176.png)

![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)

![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide](/img/structure/B5305225.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)
![7-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305228.png)
![3-(2-furyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5305244.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305273.png)
![1-phenoxy-3-{4-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B5305274.png)
